3-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-chloro-1-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-5-3-12(16)14-6-4-10-2-1-9(8-15)7-11(10)14/h1-2,7,15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNTWCOFFZWFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)CO)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s indole moiety allows it to bind with high affinity to multiple receptors, which is crucial for its biological activity. For instance, indole derivatives have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors can lead to the activation or inhibition of specific signaling cascades, thereby modulating cellular responses. For example, indole derivatives have been reported to impact the expression of genes involved in inflammation and apoptosis. The exact cellular effects of this compound are still being studied, but preliminary data suggest its potential in regulating critical cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The indole moiety of the compound allows it to interact with various molecular targets, including enzymes and receptors. These interactions can lead to the modulation of enzymatic activity, either by inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities. The temporal effects of this compound are still being investigated, but it is essential to consider these factors when evaluating its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological responses Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The indole moiety of the compound allows it to participate in metabolic reactions, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s overall efficacy and safety, making it essential to understand its metabolism in detail.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its therapeutic potential and toxicity. Understanding the transport and distribution of this compound is essential for optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization can influence its interactions with biomolecules and its overall biological activity
Biological Activity
3-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one, with the CAS number 2092548-91-7, is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may interact with various biological targets, influencing multiple cellular processes.
The molecular formula of this compound is , and it has a molecular weight of 239.70 g/mol. The compound's structure includes a chloro group and an indole moiety, which are significant in determining its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₄ClNO₂ |
| Molecular Weight | 239.70 g/mol |
| CAS Number | 2092548-91-7 |
Biological Activity
The biological activity of this compound has been explored through various studies, highlighting its potential therapeutic applications.
Anticancer Properties
Research indicates that compounds similar to this indole derivative exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, indole derivatives have been shown to target specific signaling pathways involved in tumor growth and metastasis.
Anti-inflammatory Effects
Indole derivatives are also known for their anti-inflammatory properties. They can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may possess similar effects, potentially making it a candidate for treating inflammatory diseases.
Antiviral Activity
Some studies have indicated that indole derivatives can exhibit antiviral activity by interfering with viral replication processes. The exact mechanism remains to be fully elucidated, but it may involve the inhibition of viral enzymes or the modulation of host cell responses.
Case Studies
Several case studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Anticancer Activity : A study demonstrated that a structurally similar compound inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest.
- Inflammation Model : In an animal model of inflammation, an indole derivative reduced edema and inflammatory markers significantly compared to control groups.
- Antiviral Efficacy : Research on related compounds showed promising results against viral infections, suggesting a need for further investigation into the antiviral potential of this compound.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s indoline substituent distinguishes it from simpler aromatic systems (e.g., thiophene or dichlorophenyl). The hydroxymethyl group provides unique hydrogen-bonding capacity compared to electron-withdrawing groups (e.g., Cl in ) or electron-rich heterocycles (e.g., thiophene in ).
- Synthesis : All compounds utilize Friedel-Crafts acylation, but the target compound’s indoline substrate likely requires optimized conditions due to steric and electronic effects of the hydroxymethyl group.
Physicochemical Properties
- Stability : The electron-withdrawing chloro group stabilizes the ketone moiety, a feature shared across all compared compounds.
Research Findings and Patent Relevance
- Patent Applications: Derivatives of 3-chloro-1-(6-substituted indolin-1-yl)propan-1-one are cited in patents for quinoline-based therapeutics, highlighting their role in drug development .
Preparation Methods
Starting Materials
- 6-(Hydroxymethyl)indoline : This intermediate can be synthesized via reduction or hydroxymethylation of 6-substituted indoles or indolines.
- 3-Chloropropionyl chloride : Commercially available or synthesized by chlorination of 3-chloropropionic acid.
Typical Synthetic Procedure
A representative preparation involves the following steps:
| Step | Description | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Dissolve 6-(hydroxymethyl)indoline (1 eq) in anhydrous acetone or dichloromethane | Ambient temperature, inert atmosphere (N2) | - | Solvent choice affects solubility and reaction rate |
| 2 | Add 3-chloropropionyl chloride (1.1 eq) dropwise under stirring | Temperature maintained at 0–5 °C initially, then warmed to 70 °C | - | Slow addition controls exotherm and side reactions |
| 3 | Stir the reaction mixture at 70 °C for 3 hours | Heating in oil bath or heating mantle | Typically quantitative conversion | Monitored by TLC or HPLC |
| 4 | Remove solvent under reduced pressure | Rotary evaporation | - | Concentration to residue |
| 5 | Extract residue with dichloromethane, wash with water and brine | Room temperature | - | Removes inorganic byproducts |
| 6 | Dry organic layer over anhydrous sodium sulfate | - | - | Prepares for concentration |
| 7 | Concentrate to afford crude product | Reduced pressure | - | Brown solid obtained |
| 8 | Purify by recrystallization or column chromatography | Solvent systems such as ethyl acetate/hexane | 70–90% isolated yield | Purity confirmed by NMR and melting point |
This procedure is adapted from synthesis protocols for closely related compounds such as 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one, with the hydroxymethyl substituent introduced on the indoline ring prior to acylation.
Reaction Conditions and Optimization
- Solvent : Acetone is commonly used due to its ability to dissolve both reactants and facilitate the acylation.
- Temperature : Initial low temperature (0–5 °C) controls the exothermic addition of acyl chloride; subsequent heating at 70 °C promotes completion.
- Atmosphere : Inert nitrogen atmosphere prevents oxidation of sensitive intermediates.
- Work-up : Washing with water and brine removes residual acid and inorganic salts.
- Drying agent : Anhydrous sodium sulfate is standard for drying organic extracts.
Analytical Data and Characterization
- Yield : Quantitative to 90% depending on purification method.
- Physical state : Brown solid.
- Melting point : Typically in the range of 70–80 °C for related compounds.
- NMR (1H) : Characteristic signals include aromatic protons of indoline, methylene protons adjacent to nitrogen and chlorine, and hydroxymethyl protons.
- Purity : Confirmed by HPLC or TLC, with Rf values depending on solvent system.
Comparative Table of Preparation Parameters
| Parameter | Typical Value | Notes |
|---|---|---|
| Starting amine | 6-(Hydroxymethyl)indoline | Prepared or commercially sourced |
| Acylating agent | 3-Chloropropionyl chloride | Slight excess (1.1 eq) used |
| Solvent | Acetone or dichloromethane | Acetone preferred for solubility |
| Temperature | 0–5 °C (addition), then 70 °C (reaction) | Controls reaction rate and side products |
| Reaction time | 3 hours | Monitored by TLC/HPLC |
| Work-up | Extraction with dichloromethane, washes with water/brine | Removes impurities |
| Yield | 70–90% isolated | Dependent on purification |
| Purification | Recrystallization or column chromatography | Ensures high purity |
Research Findings and Notes
- The presence of the hydroxymethyl group on the indoline ring requires careful control of reaction conditions to avoid side reactions such as esterification or oxidation.
- The reaction is generally clean, with the main side product being hydrolyzed acid or polymerized material if moisture is present.
- The compound is sensitive to strong bases or nucleophiles that may displace the chlorine atom.
- Literature reports emphasize the use of dry solvents and inert atmosphere to maximize yield and purity.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : Friedel-Crafts acylation is a common approach for similar propanone derivatives. For example, 3-chloro-1-(thiophen-2-yl)propan-1-one was synthesized using chloropropionyl chloride and AlCl₃ catalysis . Adjusting stoichiometry, temperature (e.g., 0–25°C), and solvent polarity can optimize yield. The hydroxymethyl group on the indoline ring may require protecting groups (e.g., silyl ethers) to prevent side reactions during acylation. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT or HSQC to confirm the indoline and propanone moieties. For instance, the carbonyl carbon (C=O) typically appears at δ 195–200 ppm in 13C NMR .
- HRMS : Validate molecular formula (e.g., [M+H]+ or [M+Na]+ adducts) with mass accuracy <5 ppm .
- IR : Confirm carbonyl stretch (~1700 cm⁻¹) and hydroxymethyl O-H stretch (~3200–3400 cm⁻¹) .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer : Monitor reactions via TLC (silica plates, UV visualization). Use recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolates. Purity >95% is critical for biological assays .
Advanced Research Questions
Q. How do structural features like the hydroxymethyl group impact the compound’s biological activity?
- Methodological Answer : The hydroxymethyl group may enhance solubility or enable conjugation (e.g., esterification for prodrug design). Compare activity of the parent compound with analogs lacking this group using enzymatic assays (e.g., GABA aminotransferase inhibition, as seen in related chloro-propanones ). Molecular docking (software: MOE or AutoDock) can predict binding interactions with target proteins .
Q. What strategies resolve contradictions in crystallographic data during structural elucidation?
- Methodological Answer : Use SHELXL for refinement, leveraging high-resolution data (≤1.0 Å). Address disorder in the hydroxymethyl group via PART instructions and anisotropic displacement parameters. Validate with R1/wR2 convergence (<0.05) and Hirshfeld surface analysis . For ambiguous electron density, consider alternative conformers or solvent masking .
Q. How can by-product formation be minimized during synthesis?
- Methodological Answer : By-products often arise from incomplete acylation or protecting group cleavage. Optimize reaction time (e.g., 12–24 hr for Friedel-Crafts) and use excess acyl chloride (1.2–1.5 eq). For chlorinated by-products (e.g., α-chloro derivatives), monitor halogenation steps with GC-MS and adjust bromine/chlorine equivalents .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for nucleophilic attacks on the carbonyl group. Solvent effects (PCM model) and Hammett σ constants help predict substituent effects on reaction rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
